Cas no 864754-13-2 (4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester)
4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate
- 4-(4-Boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester
- [4-(4-Boc-piperazine-1-carbonyl)phenyl]-boronic acid pinacol ester
- 4-(4-(TERT-BUTOXYCARBONYL)PIPERAZINE-1-CARBONYL)PHENYLBORONIC ACID, PINACOL ESTER
- 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester
- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate
- 1-Boc-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine
- [4-(4-Boc-Piperazine-1-carbonyl)phenyl]boronic acid pinacol ester
- 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoyl]-piperazine-1-carboxylic acid tert-butyl ester
- N10523
- SY083454
- A863173
- MFCD08706021
- AKOS015960293
- 864754-13-2
- 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylic acid tert-butyl ester
- DTXSID00590077
- AM87267
- AS-2285
- tert-butyl 4-[[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]piperazine-1-carboxylate
- 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester, 97%
- tert-Butyl4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate
- CS-0145161
- QPYOLSJFOCIOHK-UHFFFAOYSA-N
- SCHEMBL722982
- 4-(4-Boc-1-piperazinylcarbonyl)phenylboronic acid pinacol ester
- ALBB-034504
- 4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester
-
- MDL: MFCD08706021
- Inchi: 1S/C22H33BN2O5/c1-20(2,3)28-19(27)25-14-12-24(13-15-25)18(26)16-8-10-17(11-9-16)23-29-21(4,5)22(6,7)30-23/h8-11H,12-15H2,1-7H3
- InChI Key: QPYOLSJFOCIOHK-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)C(N2CCN(C(=O)OC(C)(C)C)CC2)=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 416.24800
- Monoisotopic Mass: 416.248253
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 628
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.3
Experimental Properties
- Melting Point: 150-160 °C
- PSA: 68.31000
- LogP: 2.55450
4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Store at room temperature
4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134321-1g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate |
864754-13-2 | 95+% | 1g |
$95 | 2021-08-05 | |
| TRC | B663198-100mg |
4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester |
864754-13-2 | 100mg |
$ 58.00 | 2023-09-08 | ||
| TRC | B663198-250mg |
4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester |
864754-13-2 | 250mg |
$ 58.00 | 2023-09-08 | ||
| TRC | B663198-500mg |
4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester |
864754-13-2 | 500mg |
$ 86.00 | 2023-09-08 | ||
| TRC | B663198-1g |
4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester |
864754-13-2 | 1g |
$ 100.00 | 2022-06-07 | ||
| Ambeed | A495105-250mg |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate |
864754-13-2 | 96% | 250mg |
$41.0 | 2025-04-16 | |
| Ambeed | A495105-1g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate |
864754-13-2 | 96% | 1g |
$51.0 | 2025-04-16 | |
| Ambeed | A495105-5g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate |
864754-13-2 | 96% | 5g |
$189.0 | 2025-04-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273775-250mg |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate |
864754-13-2 | 96% | 250mg |
¥188.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273775-1g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate |
864754-13-2 | 96% | 1g |
¥451.0 | 2024-04-18 |
4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester Suppliers
4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester
Introduction to 4-(4-boc-1-piperazinylcarbonyl)benzeneboronic Acid Pinacol Ester (CAS No. 864754-13-2)
4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its CAS number 864754-13-2, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a boronic acid pinacol ester moiety linked to a piperazine ring, makes it particularly valuable in the development of drugs targeting neurological and cardiovascular diseases.
The boronic acid pinacol ester functional group in 4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is highly reactive and plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules. This reactivity has made it a staple in medicinal chemistry for the preparation of novel therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) group on the piperazine ring enhances the stability of the compound, facilitating its use in multi-step synthetic pathways without premature degradation.
In recent years, there has been a surge in research focusing on the development of drugs that modulate neurotransmitter systems, particularly those involving serotonin and dopamine. Piperazine derivatives are well-known for their ability to interact with these systems, making them attractive candidates for treating conditions such as depression, anxiety, and Parkinson's disease. The compound 4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester is being explored as a precursor for synthesizing new serotonin receptor modulators, leveraging its structural features to enhance binding affinity and selectivity.
Moreover, the pharmaceutical industry has shown increasing interest in boronic acid derivatives due to their broad spectrum of biological activities. Boronic acids are known for their ability to form reversible covalent bonds with biological targets, which can lead to prolonged drug action and reduced side effects. The pinacol ester form of boronic acid provides additional stability against hydrolysis, making it an ideal candidate for drug development. This stability is particularly important in oral formulations, where the compound must withstand the harsh conditions of the gastrointestinal tract before releasing its active form.
Recent studies have highlighted the potential of 4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester in the synthesis of novel anticancer agents. Boron-containing compounds have been investigated for their ability to interfere with DNA replication and repair mechanisms in cancer cells. The boronic acid moiety can specifically target enzymes involved in tumor growth, while the piperazine ring can modulate cellular signaling pathways that promote cancer progression. Preliminary research suggests that derivatives of this compound may exhibit significant cytotoxicity against various cancer cell lines without harming healthy tissues.
The synthesis of 4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The Boc group provides protection for the piperazine nitrogen during synthetic steps, preventing unwanted side reactions that could compromise the integrity of the final product. Advanced techniques such as flow chemistry have been employed to optimize these synthetic pathways, improving efficiency and scalability.
In conclusion, 4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester (CAS No. 864754-13-2) is a versatile and highly valuable compound in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting neurological and cardiovascular diseases. The ongoing research into its applications in drug development underscores its importance as a building block for next-generation therapeutics.
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